molecular formula C20H21N3O5 B2535295 (E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1251711-55-3

(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2535295
CAS No.: 1251711-55-3
M. Wt: 383.404
InChI Key: BCDZMNGRWXUTAF-HWKANZROSA-N
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Description

The compound appears to contain several structural components, including a benzo[d][1,3]dioxol-5-yl group, an acryloyl group, a 5-methylisoxazol-3-yl group, and a piperidine-4-carboxamide group. These groups could potentially confer various properties to the compound, depending on their arrangement and interactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its constituent groups. The presence of the acryloyl group suggests the possibility of E/Z isomerism .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acryloyl group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could affect its solubility .

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. It would depend on its interactions with biological targets .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. Standard safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be of interest in fields such as medicinal chemistry, depending on its biological activity .

Properties

IUPAC Name

1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-13-10-18(22-28-13)21-20(25)15-6-8-23(9-7-15)19(24)5-3-14-2-4-16-17(11-14)27-12-26-16/h2-5,10-11,15H,6-9,12H2,1H3,(H,21,22,25)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDZMNGRWXUTAF-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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